1,1-Dimethylcyclohexane

Description

Structural Characteristics and Chemical Significance

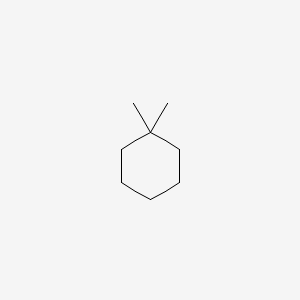

1,1-Dimethylcyclohexane (B3273568), a cycloalkane with the chemical formula C₈H₁₆, presents a foundational model for understanding the principles of stereochemistry and conformational analysis in cyclic systems. solubilityofthings.comnist.gov Its structure consists of a cyclohexane (B81311) ring with two methyl groups attached to the same carbon atom, a feature described as geminal disubstitution. nist.govmendelchemicals.com This specific arrangement precludes the existence of cis-trans isomerism for this molecule. libretexts.orglibretexts.org

The chemical significance of this compound lies in its utility as a model compound for studying the conformational behavior of substituted cyclohexanes. The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize angle and torsional strain. worldofmolecules.comlibretexts.org In this compound, one methyl group must occupy an axial position while the other is in an equatorial position. A "ring flip" results in an identical conformation where the axial methyl group becomes equatorial and vice-versa. libretexts.orglibretexts.org Consequently, both chair conformers possess equal energy and are present in equal amounts at equilibrium. libretexts.orglibretexts.org This contrasts with monosubstituted cyclohexanes, where the conformer with the substituent in the more stable equatorial position predominates to avoid steric strain from 1,3-diaxial interactions. pressbooks.publibretexts.org

The compound is a colorless liquid and is largely non-polar, rendering it soluble in non-polar organic solvents like hexane (B92381) and poorly soluble in water. solubilityofthings.commendelchemicals.com It serves as a building block in organic synthesis and as a nonpolar solvent. solubilityofthings.comworldofmolecules.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ nist.gov |

| Molecular Weight | 112.21 g/mol mendelchemicals.com |

| Boiling Point | 118-120 °C mendelchemicals.comchemsynthesis.com |

| Density | 0.777 g/mL at 25 °C mendelchemicals.com |

| Refractive Index | 1.429 chemsynthesis.com |

| Vapor Pressure | 42 mmHg at 37.7 °C sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals observed around 0.88 ppm, 1.22 ppm, 1.36 ppm, and 1.43 ppm in CDCl₃. chemicalbook.com |

| IR | Data available from various sources, including NIST and Wiley, showing characteristic C-H stretches and bends for an alkane. nist.govnih.gov |

| Mass Spec | The NIST WebBook provides mass spectrometry data for electron ionization. nist.gov |

Historical Context of Research on Cyclohexane Derivatives

The mid-20th century saw a revolution in the understanding of cyclohexane stereochemistry, largely driven by the work of Derek H. R. Barton. In a seminal 1953 paper, Barton detailed the relationship between the conformation of cyclohexane derivatives and their reactivity, introducing the concepts of axial and equatorial positions and their differing steric environments. rsc.org This work on conformational analysis explained the differing properties and reactivity of isomers of substituted cyclohexanes and was so significant that it earned him a Nobel Prize. Further research by others, such as the investigation of the thermodynamic properties of various dimethylcyclohexanes by Beckett in 1947, provided a quantitative basis for these conformational preferences. nist.gov The study of disubstituted cyclohexanes, like the 1,1-dimethyl derivative, became crucial for validating and refining these foundational theories of stereochemistry. libretexts.org

Current Research Landscape and Future Directions

Current research continues to build upon the foundational understanding of cyclohexane derivatives. This compound and similar molecules are still employed as model systems in computational and experimental studies to refine our understanding of non-covalent interactions and conformational energies. masterorganicchemistry.com

A significant area of contemporary research is the development of new synthetic methodologies for the stereocontrolled synthesis of substituted cyclohexanes. These six-membered rings are common motifs in biologically active compounds, making the ability to synthesize specific stereoisomers highly valuable. nih.gov For instance, recent work has demonstrated a modular approach for synthesizing disubstituted cyclohexanes with excellent kinetic stereocontrol, starting from readily available materials. nih.gov This highlights a move towards more efficient and selective synthetic strategies.

The application of cyclohexane derivatives is also expanding. While this compound itself is used as a solvent and an additive for natural gas hydrates, other substituted cyclohexanes are integral to the development of new materials and pharmaceuticals. mendelchemicals.comresearchgate.net For example, 1,4-cyclohexanedimethanol (B133615) (CHDM) is a key monomer in the production of advanced polyesters for applications in smart films and textiles. mdpi.com

Future research will likely focus on several key areas:

Catalysis: The development of highly selective catalysts for the synthesis of complex, polysubstituted cyclohexanes with precise stereochemistry will remain a major goal.

Materials Science: The incorporation of tailored cyclohexane derivatives into polymers and other materials to fine-tune their physical and chemical properties is a promising avenue for creating advanced materials.

Medicinal Chemistry: The use of the cyclohexane scaffold in drug design continues to be important, with ongoing efforts to synthesize novel derivatives with specific biological activities. researchgate.net

In essence, while the fundamental principles of cyclohexane conformation are well-established, the application and synthesis of its derivatives remain a vibrant and evolving field of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGNUYASOUJEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074832 | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

22.7 [mmHg] | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-66-9, 27195-67-1 | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027195671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MEV4299RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for 1,1 Dimethylcyclohexane and Derivatives

Alkylation Strategies in Cyclohexane (B81311) Functionalization

The introduction of alkyl groups, particularly methyl groups, onto a cyclohexane ring is a fundamental transformation in organic synthesis, leading to the formation of valuable intermediates and final products. The synthesis of 1,1-dimethylcyclohexane (B3273568), a gem-disubstituted cycloalkane, can be achieved through various alkylation strategies.

Methylation via Strong Base and Alkyl Halide Reactants

One established method for the synthesis of this compound involves the alkylation of cyclohexane using an alkyl halide, such as methyl iodide, in the presence of a strong base. A common strong base employed for this purpose is sodium amide. The reaction typically requires reflux conditions to drive the reaction to completion.

The challenge in the alkylation of substrates like 2-methylcyclohexane-1,3-dione (B75653) lies in controlling the regioselectivity, as O-alkylation can be a competing and often preferred pathway over the desired C-alkylation, especially with unactivated sp3 electrophiles. nih.gov To overcome this, methods have been developed that involve the use of ketodimethyl hydrazones as intermediates. This approach allows for C-selective alkylation with unactivated sp3 electrophiles, providing a high-yielding route to dialkyl cycloalkanones that are not readily accessible through direct alkylation. nih.gov A typical procedure involves washing a potassium hydride (KH) dispersion with petroleum ether and suspending it in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled, and the hydrazone dissolved in THF is added dropwise. After a period of stirring and warming, the reaction is recooled, and the alkyl halide (e.g., 1-iodooctane) is added. nih.gov

One-Pot Synthetic Routes for Cyclohexane Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A notable one-pot methodology for the synthesis of 4,4-disubstituted cyclohexane β-keto esters involves a tandem double Michael addition-Dieckmann condensation. organic-chemistry.org This reaction is promoted by a base like potassium tert-butoxide and allows for the formation of three new carbon-carbon bonds, including a quaternary center, in a single operational step. organic-chemistry.org The process is scalable and applicable to a range of substrates, including benzylic nitriles and esters, reacting with reagents like methyl acrylate. organic-chemistry.org This method has proven effective for creating intermediates used in medicinal chemistry and natural product synthesis. organic-chemistry.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a crucial process for the saturation of double bonds in cyclic systems, providing a direct route to substituted cyclohexanes from their corresponding cyclohexene (B86901) precursors.

Selective Hydrogenation of 1,1-Dimethylcyclohexene

The industrial production of this compound often relies on the catalytic hydrogenation of 1,1-dimethylcyclohexene. This reaction involves the addition of hydrogen across the double bond of the cyclohexene ring to yield the saturated cyclohexane derivative. ucla.edu The process is a syn addition, meaning that both hydrogen atoms add to the same face of the double bond. ucla.edu For instance, the catalytic hydrogenation of 1,2-dimethylcyclohexene (B155917) results in the formation of cis-1,2-dimethylcyclohexane. ucla.edu

Catalyst Systems and Reaction Conditions

A variety of metal catalysts are effective for the hydrogenation of cyclohexene derivatives. Finely divided metals such as platinum, palladium, or nickel are commonly used. ncert.nic.inyoutube.com These catalysts lower the activation energy of the reaction, thereby increasing the reaction rate. youtube.com For industrial applications, heterogeneous catalysts are often preferred. youtube.com The reaction is typically carried out under high pressure and temperature conditions. For example, hydrogenation reactions can be performed in an aqueous phase at 100°C under a pressure of 15001.5 Torr for 5 hours. chemicalbook.com Rhodium complexes, such as Wilkinson's catalyst, are also efficient for the hydrogenation of olefinic double bonds. ru.nl

| Catalyst System | Substrate | Product | Reaction Conditions | Yield |

| Palladium or Platinum | 1,1-Dimethylcyclohexene | This compound | High pressure and temperature | - |

| Ru/CN-SBA-15 | Cyclohexene | Cyclohexane | Aqueous phase, 100°C, 15001.5 Torr, 5 h | High |

| Rhodium complexes | Cyclohexene | Cyclohexane | THF, 30°C, 1 atm H2 | High |

Derivative Synthesis Approaches

The synthesis of derivatives of this compound often starts from readily available precursors. For instance, a series of gem-dimethylcyclohexane derivatives have been synthesized starting from (+)-3-carene and dimedone. perfumerflavorist.com The synthesis of 3-butoxy-1,1-dimethylcyclohexane can be achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. pearson.com Furthermore, various cyclohexane derivatives containing bromine, chlorine, nitrogen, oxygen, and sulfur at the 1,2,4,5-positions have been synthesized through selective addition reactions to 1,4-cyclohexadiene. researchgate.net

| Derivative | Starting Material(s) | Key Reaction Type(s) |

| gem-Dimethylcyclohexane derivatives | (+)-3-Carene, Dimedone | Ozonolysis, intramolecular condensation, hydrogenation |

| 3-Butoxy-1,1-dimethylcyclohexane | - | Williamson ether synthesis |

| 1,2,4,5-Tetrasubstituted cyclohexane derivatives | 1,4-Cyclohexadiene | Addition reactions |

Ether Synthesis via Williamson Methodology on Cyclohexanol Precursors

The Williamson ether synthesis, a robust and venerable method for forming ethers, proceeds via an SN2 reaction between an alkoxide and an alkyl halide or a related compound with a good leaving group. vaia.commasterorganicchemistry.com This methodology is particularly effective when employing primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com A targeted application of this synthesis is the preparation of 3-butoxy-1,1-dimethylcyclohexane from 3,3-dimethyl-cyclohexanol.

The synthesis is strategically designed in a two-step sequence to ensure optimal reaction conditions and yield. vaia.comaskfilo.com The first step involves the conversion of a primary alcohol, butan-1-ol, into a species with a better leaving group, typically a tosylate. This is achieved by reacting butan-1-ol with tosyl chloride in the presence of a base like pyridine (B92270). vaia.comaskfilo.com The pyridine facilitates the reaction by acting as a base to deprotonate the alcohol's hydroxyl group. vaia.com

In the subsequent step, the second precursor, 3,3-dimethyl-cyclohexanol, is treated with a strong base such as sodium metal to form the corresponding sodium alkoxide. askfilo.com This alkoxide, a potent nucleophile, is then reacted with the previously prepared butyl tosylate. The nucleophilic attack of the alkoxide on the primary carbon of the butyl tosylate results in the formation of the target ether, 3-butoxy-1,1-dimethylcyclohexane, via an SN2 mechanism. askfilo.com This approach is favored as it involves a primary substrate for the substitution step, which is ideal for the Williamson ether synthesis. askfilo.compearson.com

Reaction Scheme:

Step 1: Butan-1-ol + Tosyl Chloride (in Pyridine) → Butyl Tosylate

Step 2: 3,3-Dimethyl-cyclohexanol + Na → Sodium 3,3-dimethylcyclohexoxide

Step 3: Sodium 3,3-dimethylcyclohexoxide + Butyl Tosylate → 3-Butoxy-1,1-dimethylcyclohexane

Reactants for the Synthesis of 3-Butoxy-1,1-dimethylcyclohexane

| Reactant | Role |

|---|---|

| 3,3-Dimethyl-cyclohexanol | Cyclohexanol Precursor (forms the alkoxide) |

| Butan-1-ol | Alkylating Agent Precursor |

| Tosyl Chloride | Activating agent for Butan-1-ol |

| Sodium (Na) | Deprotonating agent for the cyclohexanol |

Cyclopropanation Reactions through Phenyliodonium (B1259483) Ylides

Cyclopropanation of alkenes is a fundamental transformation in organic synthesis, providing access to the versatile three-membered carbocyclic ring system. The use of phenyliodonium ylides as carbene precursors represents an advanced methodology for this purpose. researchgate.net These reactions can be initiated through various means, including metal catalysis and photoredox catalysis. uwaterloo.caresearchgate.net

A notable approach involves the in situ generation of monocarbonyl iodonium (B1229267) ylides from the reaction of Wittig reagents with hypervalent iodine reagents like iodosobenzene. uwaterloo.ca The transient ylide can then be intercepted by a copper catalyst to form a metallocarbene, which subsequently reacts with an alkene to yield the cyclopropane (B1198618) derivative. uwaterloo.ca This method has been successfully applied to the cyclopropanation of both styrenyl and non-styrenyl alkenes, with yields reaching up to 81%. rsc.org

Visible light-mediated cyclopropanation using dicarbonyl iodonium ylides offers an alternative pathway that avoids the need for diazo compounds, which can be toxic and explosive. uwaterloo.ca In this method, the iodonium ylide is activated by specific wavelengths of visible light, typically blue light, to an excited state which then reacts with the alkene to form the donor-acceptor cyclopropane. uwaterloo.ca

The Simmons-Smith reaction, a classic method for cyclopropanation, provides a benchmark for the synthesis of bicyclo[4.1.0]heptane (norcarane) from cyclohexene using diiodomethane (B129776) and a zinc-copper couple. wikipedia.org More advanced palladium-catalyzed intramolecular coupling-cyclization reactions of cyclohexadiene derivatives with β-styryl bromides also yield substituted bicyclo[4.1.0]heptene structures. acs.org

Examples of Cyclopropanation Reactions on Cyclohexene Scaffolds

| Reaction Type | Alkene | Reagents | Product | Yield |

|---|---|---|---|---|

| Simmons-Smith Reaction | Cyclohexene | Diiodomethane, Zn-Cu couple | Bicyclo[4.1.0]heptane | Not specified wikipedia.org |

| Dichlorocyclopropanation | Cyclohexene | Chloroform, Sodium Hydroxide | 7,7-Dichlorobicyclo[4.1.0]heptane | Not specified |

| Palladium-Catalyzed Cyclization | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | (E)-(2-Bromovinyl)benzene, Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-ene | Good yields acs.org |

Formation of Substituted Diamines and Tetraketones from Related Cyclohexane Scaffolds

The synthesis of substituted diamines and tetraketones from cyclohexane-based starting materials provides access to a diverse range of complex molecules with potential biological activity and applications as chiral ligands in asymmetric synthesis. arkat-usa.orgresearchgate.net

A versatile method for the synthesis of trans-1,2-diaminocyclohexane derivatives begins with the opening of cyclohexene oxide with an amine to form a trans-amino alcohol. arkat-usa.org The alcohol is then converted to a mesylate, which facilitates the formation of an aziridinium (B1262131) ion in situ. Subsequent opening of this three-membered ring with a primary or secondary amine yields the desired trans-1,2-diamine. arkat-usa.org Chiral amines can be used in this step to produce diastereomeric mixtures that are often separable by chromatography. arkat-usa.org

Another approach to cyclohexane diamines involves the Hofmann degradation of trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide in the presence of a hydroxide, which provides a stereospecific route to trans-cyclohexane-1,4-diamine. google.com Furthermore, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine can be synthesized and have been demonstrated to be effective as organocatalysts. researchgate.net A general method for preparing substituted 1,2- and 1,3-diamines involves the lithiation and subsequent electrophilic substitution of N-Boc protected imidazolidines and hexahydropyrimidines, respectively, which are derived from the parent diamines. psu.edu

The synthesis of tetraketones, specifically 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), is readily achieved through the condensation of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) with various aromatic aldehydes. researchgate.netlew.ro These reactions often proceed through a tandem Knoevenagel condensation followed by a Michael addition. ias.ac.in A variety of catalysts can be employed, including baker's yeast (Saccharomyces cerevisiae) in an aqueous medium at room temperature, which offers an environmentally friendly and high-yielding (80-95%) protocol. lew.ro Other effective catalysts include urea (B33335) under ultrasound irradiation, which also provides high yields (80-98%) in aqueous media, and silica-supported diphenic acid. ias.ac.innih.gov Many of these methods are notable for their simple work-up procedures and avoidance of hazardous organic solvents. researchgate.netlew.ro

Synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Derivatives

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Various Aromatic Aldehydes | Baker's Yeast | Water | Room Temperature | 80-95 lew.ro |

| Various Aromatic Aldehydes | Urea | Water | 50 °C, Ultrasound | 80-98 nih.gov |

| Various Aromatic Aldehydes | None | Water | Room Temperature | Excellent researchgate.net |

| Various Aromatic Aldehydes | Silica-supported diphenic acid | Not specified | Not specified | Not specified ias.ac.in |

Conformational Analysis and Stereochemical Dynamics

The conformational landscape of 1,1-dimethylcyclohexane (B3273568) is dominated by the chair conformation, which is the most stable arrangement for a cyclohexane (B81311) ring. The interconversion between different chair forms and the energetic implications of substituent positioning are central to its stereochemical character.

Chair Conformation Equilibrium and Interconversion

The chair conformation of cyclohexane allows for two distinct positions for substituents: axial and equatorial. libretexts.org Axial bonds are parallel to the main axis of the ring, while equatorial bonds point out from the "equator" of the ring. libretexts.org In this compound, one methyl group must occupy an axial position, and the other an equatorial position. libretexts.orgopenstax.org

A process known as ring inversion, or a chair flip, allows for the interconversion between two chair conformations. openstax.org During this process, axial substituents become equatorial, and equatorial substituents become axial. openstax.org For this compound, a ring flip results in the axial methyl group moving to an equatorial position and the equatorial methyl group moving to an axial position. libretexts.org

Analysis of Axial-Equatorial Methyl Group Orientations

In any chair conformation of this compound, one methyl group is oriented axially, and the other is equatorial. libretexts.orgopenstax.orglibretexts.org This is a direct consequence of the geminal disubstitution on a single carbon atom of the cyclohexane ring. libretexts.orglibretexts.org

Ring Inversion and Flipping Energy Barriers

The interconversion between the two equivalent chair conformations of this compound is a rapid process at room temperature. openstax.org This process, however, is not without an energy barrier. The transition state for the ring flip is a high-energy conformation known as the half-chair. The energy barrier for the chair-chair interconversion in cyclohexane itself is approximately 10.8 kcal/mol (45 kJ/mol). libretexts.orgopenstax.org This barrier is low enough to be easily overcome by the thermal energy available at room temperature, leading to a dynamic equilibrium between the two chair forms.

Steric Interactions and Strain Energy Calculations

The presence of substituents on a cyclohexane ring introduces steric strain, which influences the stability of different conformations. In this compound, the key steric interactions are 1,3-diaxial interactions.

Quantification of 1,3-Diaxial Interactions

An axial substituent on a cyclohexane ring experiences steric hindrance from the two axial hydrogens located on the same side of the ring, three carbons away. This is known as a 1,3-diaxial interaction. youtube.comyoutube.com For an axial methyl group, these interactions introduce a significant amount of steric strain. libretexts.orgyoutube.com The steric strain associated with one axial methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol). libretexts.orglibretexts.orglibretexts.org This value is derived from the two gauche butane-like interactions between the axial methyl group and the C3 and C5 axial hydrogens. libretexts.orglibretexts.org

Since both chair conformers of this compound have one axial methyl group, they both possess this amount of steric strain due to 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.org

| Interaction Type | Energy (kJ/mol) | Energy (kcal/mol) |

| Axial Methyl Group - Axial Hydrogen (1,3-Diaxial) | 7.6 | 1.8 |

Impact of Geminal Dimethyl Substitution on Cyclohexane Ring Strain

The geminal dimethyl substitution in this compound introduces a baseline level of steric strain compared to an unsubstituted cyclohexane ring. libretexts.orglibretexts.org In both of its equivalent chair conformations, the molecule experiences the steric strain from one axial methyl group, which amounts to approximately 7.6 kJ/mol. libretexts.orglibretexts.org This inherent strain is a direct result of forcing one methyl group into the more sterically hindered axial position. The Thorpe-Ingold effect, which can stabilize geminal dimethyl groups, is also a factor to consider, though a detailed discussion is beyond this scope. oregonstate.edu

| Compound | Key Conformation Feature | Total Steric Strain (kJ/mol) |

| Cyclohexane | All H axial/equatorial | 0 |

| This compound | One axial Me, one equatorial Me | ~7.6 |

Computational Approaches to Steric Hindrance Effects

Computational methods, particularly those based on Density Functional Theory (DFT) and molecular mechanics, are instrumental in quantifying the steric hindrance effects in this compound. nih.gov These approaches allow for the calculation of steric energy, which represents the repulsive forces that arise when non-bonded atoms are forced into close proximity. pearson.com

In the chair conformation of this compound, one methyl group occupies an axial position while the other is equatorial. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org The axial methyl group experiences significant steric strain due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com This steric crowding increases the potential energy of the molecule. youtube.com Computational models can precisely calculate this increase in energy. For instance, the steric strain introduced by an axial methyl group is approximately 1.7 to 1.8 kcal/mol (or 7.6 kJ/mol) greater than an equatorial methyl group. libretexts.orglibretexts.orglibretexts.orglibretexts.orgwikipedia.orgoregonstate.edu This energy difference is often referred to as the "A-value" of the substituent. wikipedia.orgmasterorganicchemistry.comlibretexts.org

DFT analyses can further dissect the components of this steric strain, providing insights into the electronic and geometric distortions that occur within the molecule to accommodate the bulky axial group. nih.govosti.gov These calculations confirm that the steric effect of a substituent is a primary determinant of conformational preference. wikipedia.org In the case of 1-tert-butyl-1-methylcyclohexane, where the tert-butyl group is significantly larger than the methyl group, the conformer with the equatorial tert-butyl group is favored by a much larger energy margin, approximately 15.2 kJ/mol. libretexts.orglibretexts.org This demonstrates the utility of computational approaches in predicting the energetic consequences of steric hindrance.

Stereoisomeric Considerations

Absence of cis/trans Geometrical Isomerism in 1,1-Disubstituted Cyclohexanes

Geometrical isomerism, specifically cis-trans isomerism, is not possible for this compound. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org This is because both methyl groups are attached to the same carbon atom (C1). libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org Cis-trans isomerism in substituted cycloalkanes arises when two different substituents are located on different carbon atoms of the ring, allowing for their relative positions to be either on the same side (cis) or on opposite sides (trans) of the ring's plane. jove.comkhanacademy.orgscribd.com Since both methyl groups in this compound are bonded to the same carbon, this condition for geometrical isomerism is not met. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org

Considerations of Optical Isomerism and Molecular Symmetry

This compound is an achiral molecule and therefore does not exhibit optical isomerism. ncats.ioquora.com A molecule is considered chiral if it is non-superimposable on its mirror image. stackexchange.com This is typically due to the presence of one or more chiral centers (a carbon atom bonded to four different groups). quora.com In this compound, the carbon atom bonded to the two methyl groups (C1) is not a chiral center because it is bonded to two identical methyl groups. libretexts.orgquora.com

Furthermore, the molecule possesses a plane of symmetry that bisects the ring and passes through the C1 and C4 atoms. quora.comquora.com The presence of a plane of symmetry is a sufficient condition for a molecule to be achiral. quora.comstackexchange.com Consequently, this compound does not have enantiomers and is optically inactive. ncats.ioquora.comquora.com

Comparative Conformational Stability with Other Dimethylcyclohexane Isomers

The conformational stability of this compound can be compared to its other dimethylcyclohexane isomers. In this compound, the two chair conformations are of equal energy because in each, there is one axial and one equatorial methyl group. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org The energy of this conformation is primarily determined by the steric strain of the single axial methyl group, which is about 1.7-1.8 kcal/mol (7.6 kJ/mol). libretexts.orglibretexts.orglibretexts.orgoregonstate.edu

In contrast, the stabilities of other dimethylcyclohexane isomers depend on the relative positions of the methyl groups and whether they can both occupy equatorial positions.

trans-1,2-Dimethylcyclohexane : The most stable conformer has both methyl groups in equatorial positions. libretexts.orgvaia.com However, there is a gauche interaction between the two methyl groups, which adds about 0.9 kcal/mol of strain. oregonstate.eduyale.edu The alternative diaxial conformer is significantly less stable, with a strain energy of about 3.6 kcal/mol. yale.edu

cis-1,2-Dimethylcyclohexane : In both chair conformers, one methyl group is axial and the other is equatorial, leading to a strain of about 1.8 kcal/mol from the axial methyl group, plus an additional gauche interaction between the methyl groups. libretexts.orglibretexts.orglibretexts.orglibretexts.orgoregonstate.edu

cis-1,3-Dimethylcyclohexane : The most stable conformer has both methyl groups in equatorial positions, resulting in a very low strain energy. libretexts.orglibretexts.orgoregonstate.edudummies.com The diaxial conformer is highly unstable due to a severe 1,3-diaxial interaction between the two methyl groups. libretexts.orgoregonstate.edu

trans-1,3-Dimethylcyclohexane : Both chair conformers have one axial and one equatorial methyl group, making them equal in energy and similar in stability to this compound. libretexts.orglibretexts.orglibretexts.orgoregonstate.edu

trans-1,4-Dimethylcyclohexane : The most stable conformer has both methyl groups in equatorial positions, leading to minimal steric strain. oregonstate.edujove.comdoubtnut.com The diaxial conformer is significantly less stable. oregonstate.edujove.com

cis-1,4-Dimethylcyclohexane : Both chair conformers have one axial and one equatorial methyl group, resulting in a stability comparable to this compound. oregonstate.edujove.com

The relative stabilities can be summarized as follows, with lower strain energy indicating greater stability.

Table 1: Estimated Steric Strain in Dimethylcyclohexane Isomers

| Isomer | Most Stable Conformation | Estimated Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| cis-1,3-dimethylcyclohexane | diequatorial | ~0 | oregonstate.edu |

| trans-1,4-dimethylcyclohexane | diequatorial | ~0 | oregonstate.edu |

| trans-1,2-dimethylcyclohexane | diequatorial | ~0.9 (gauche interaction) | oregonstate.edu |

| This compound | axial/equatorial | ~1.8 (one axial methyl) | oregonstate.edu |

| trans-1,3-dimethylcyclohexane | axial/equatorial | ~1.8 (one axial methyl) | oregonstate.edu |

| cis-1,4-dimethylcyclohexane | axial/equatorial | ~1.8 (one axial methyl) | oregonstate.edu |

| cis-1,2-dimethylcyclohexane | axial/equatorial | ~2.7 (one axial methyl + gauche) | oregonstate.edu |

Reaction Mechanisms and Mechanistic Studies

Substitution Reactions

Substitution reactions involving 1,1-dimethylcyclohexane (B3273568) and its derivatives are profoundly influenced by the electronic and steric properties of the gem-dimethyl group.

The free-radical halogenation of alkanes is a classic example of a substitution reaction, the selectivity of which is dictated by the reactivity of the halogen and the stability of the resulting alkyl radical. ualberta.ca Halogenation proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key product-determining step is the hydrogen abstraction by a halogen radical during propagation. ualberta.ca

For this compound, there are three types of C-H bonds that can be substituted: primary (1°) hydrogens on the methyl groups, and secondary (2°) hydrogens at various positions on the cyclohexane (B81311) ring (C2, C3, and C4). The gem-dimethyl group is located at the C1 position, which is a quaternary carbon and has no hydrogens to be substituted.

The reactivity of halogens follows the trend F₂ > Cl₂ > Br₂. ualberta.ca Fluorine is extremely reactive and shows very little selectivity. youtube.com In contrast, bromine is highly selective and will preferentially abstract the hydrogen that leads to the most stable radical intermediate. youtube.comlibretexts.org Chlorine is intermediate in its reactivity and selectivity. youtube.comyoutube.com The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°).

In the case of this compound, abstraction of a secondary hydrogen leads to a more stable secondary radical compared to the primary radical formed by abstracting a hydrogen from a methyl group. Consequently, bromination is highly selective, yielding predominantly the product of substitution at a secondary carbon. Chlorination is less selective, resulting in a mixture of products where substitution at both primary and secondary positions is observed. libretexts.orgyoutube.com

The selectivity of chlorination can be quantified. The relative reactivity for chlorination is approximately 5:4:1 for tertiary, secondary, and primary C-H bonds, respectively. youtube.com For bromination, the selectivity is much higher, with relative rates of approximately 1600:80:1 for tertiary, secondary, and primary C-H bonds. youtube.com

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

| Halogen | Primary (1°) | Secondary (2°) | Tertiary (3°) |

|---|---|---|---|

| Chlorine | 1 | 4.5 | 5.1 |

| Bromine | 1 | 80 | 1700 |

Data compiled from various sources. youtube.comyoutube.com

Steric hindrance plays a crucial role in nucleophilic substitution reactions. The two methyl groups on the C1 carbon of this compound create a sterically congested environment. This significantly hinders the approach of a nucleophile, particularly in reactions that follow an SN2 mechanism. reddit.comreddit.com

The SN2 reaction requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. If a leaving group were present on a carbon adjacent to the gem-dimethyl group (e.g., at C2), the bulky methyl groups would impede the trajectory required for an SN2 attack. Therefore, SN2 reactions are highly disfavored at carbons near the site of such steric congestion. wpmucdn.com

In contrast, SN1 reactions proceed through a planar carbocation intermediate. chemistrytalk.org Once the leaving group departs, the nucleophile can attack the carbocation from either face. While the initial formation of the carbocation is the rate-determining step, the steric bulk of the 1,1-dimethyl group can influence the subsequent deprotonation step in competing E1 elimination reactions. However, for the nucleophilic attack itself in an SN1 reaction, steric hindrance from the adjacent gem-dimethyl group is less of a directing factor compared to its effect in an SN2 pathway. chemistrytalk.org The preparation of certain ethers via Williamson synthesis, for instance, is not suitable for secondary or tertiary alcohols due to steric hindrance, which leads to elimination products instead. learncbse.in

Elimination Reactions

Elimination reactions of this compound derivatives often proceed through carbocation intermediates, leading to the formation of alkenes.

The unimolecular elimination (E1) reaction is a two-step process that begins with the slow, rate-determining departure of a leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This is followed by a rapid deprotonation of an adjacent carbon by a weak base to form a double bond. libretexts.orgkhanacademy.org

E1 reactions are common for substrates that can form stable carbocations, such as tertiary and secondary alkyl halides or alcohols in the presence of a strong acid. masterorganicchemistry.comlibretexts.org For a derivative of this compound, such as 2-chloro-1,1-dimethylcyclohexane, the loss of the chloride ion would initially form a secondary carbocation at the C2 position. The stability of this carbocation is a key factor driving the E1 mechanism. The reaction rate is dependent only on the concentration of the substrate, characteristic of a unimolecular process. masterorganicchemistry.com

The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the absence of rearrangements, deprotonation of the carbocation formed from a this compound derivative can lead to different alkene products.

A hallmark of reactions involving carbocation intermediates, such as E1 and SN1, is the potential for rearrangement to a more stable carbocation. libretexts.org These rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl (or methyl) shift. libretexts.orgmasterorganicchemistry.com

Consider the carbocation formed at the C2 position of the this compound ring. This is a secondary carbocation. An adjacent quaternary carbon at C1 has two methyl groups. A 1,2-methyl shift can occur, where one of the methyl groups migrates with its pair of electrons from C1 to C2. libretexts.org This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C1. masterorganicchemistry.com

This rearrangement has a profound effect on the final product distribution. The new tertiary carbocation can then be deprotonated, leading to different alkene products than would be formed from the initial secondary carbocation. This often results in a complex mixture of products, with the major product arising from the most stable carbocation intermediate. libretexts.org Ring expansion is another possible rearrangement pathway when a carbocation is formed adjacent to a strained ring system, though less common in simple cyclohexyl systems unless specific structural features are present. masterorganicchemistry.comacs.org

Studies on the gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912) and 1,1-diethoxycyclohexane (B155974) provide valuable mechanistic insights that can be extended to analogs like this compound. The thermal decomposition of 1,1-dimethoxycyclohexane yields 1-methoxy-1-cyclohexene and methanol (B129727). researchgate.netresearchgate.net

The reaction is found to be homogeneous, unimolecular, and follows a first-order rate law. researchgate.netresearchgate.net Experimental and theoretical studies suggest a concerted, polar, four-membered cyclic transition state. researchgate.netnih.gov In this transition state, the C-O bond is significantly elongated while the Cβ-H bond is stretched to a lesser extent, indicating an asynchronous process with some charge separation. researchgate.net

The kinetics of these eliminations were determined in a static system over a range of temperatures and pressures. researchgate.netnih.gov

Table 2: Arrhenius Parameters for Gas-Phase Elimination of Cyclohexane Analogs

| Compound | Temperature Range (°C) | Pressure Range (Torr) | log A (s⁻¹) | Ea (kJ mol⁻¹) |

|---|---|---|---|---|

| 1,1-Dimethoxycyclohexane | 310–360 | 25–85 | 13.82 ± 0.07 | 193.9 ± 1.0 |

| 1,1-Diethoxycyclohexane | 240.1–358.3 | 38–102 | 14.02 ± 0.11 | 176.6 ± 1.1 |

Data sourced from references researchgate.netresearchgate.netnih.gov.

These studies provide a quantitative basis for understanding the unimolecular elimination pathways available to substituted cyclohexanes.

Oxidation Pathways and Selectivity

The oxidation of this compound involves the conversion of its C-H bonds into oxygenated functional groups. The selectivity of this process—which C-H bonds are preferentially oxidized—is a key area of study, governed by factors such as bond strength, steric accessibility, and the nature of the oxidizing agent and catalyst used.

Selective C-H Bond Activation and Regioselectivity

The structure of this compound presents three types of C-H bonds: primary C-H bonds on the two methyl groups, and secondary C-H bonds at the C-2, C-3, C-4, C-5, and C-6 positions of the cyclohexane ring. The C-1 position is a quaternary carbon atom and has no C-H bonds. The activation and functionalization of these C-H bonds are challenging due to their general inertness.

The regioselectivity of oxidation is dictated by the relative reactivity of these bonds. In many oxidation reactions, the reactivity order of C-H bonds is tertiary > secondary > primary. Since this compound lacks tertiary C-H bonds, the competition is primarily between the secondary C-H bonds of the ring and the primary C-H bonds of the methyl groups. Typically, the secondary C-H bonds on the cyclohexane ring are more susceptible to oxidation than the primary C-H bonds of the gem-dimethyl groups due to their lower bond dissociation energy.

Studies on related dimethylcyclohexane isomers have shown that the stereochemistry of the substrate can significantly influence selectivity. For instance, in the oxidation of other dimethylcyclohexane isomers, the ratio of tertiary to secondary C-H bond oxidation varies considerably between cis and trans isomers. acs.org While this compound does not have cis/trans isomers, the principle that subtle structural differences affect selectivity holds. The primary products from the oxidation of the ring's secondary C-H bonds would be a mixture of 2,2-dimethylcyclohexanol, 3,3-dimethylcyclohexanol, and 4,4-dimethylcyclohexanol.

Catalytic Oxidation Systems and Mechanistic Probes

Various catalytic systems have been developed for the selective oxidation of alkanes, including this compound and related compounds. These systems often employ transition metal complexes to activate the C-H bonds under milder conditions than traditional strong oxidants.

For example, iron-based catalysts, inspired by the active site of cytochrome P-450 enzymes, have been shown to catalyze the oxidation of cyclohexane to cyclohexanol. paspk.org Nickel-catalyzed systems using meta-chloroperbenzoic acid (m-CPBA) as the oxidant have also been effective for similar transformations. paspk.org Mechanistic studies of such reactions often involve a combination of kinetic analysis, in-situ spectroscopy, and computational modeling to understand the role of the catalyst. For instance, in the oxidation of cyclohexane catalyzed by carbon nanotubes, it was found that radicals interact with the graphene surface, which enhances the electron-transfer catalysis to produce alcohols and ketones. ntnu.no

Mechanistic probes, such as the use of radical traps or the analysis of kinetic isotope effects, are crucial in elucidating the reaction pathways. These studies help to determine whether the reaction proceeds via a radical mechanism, an organometallic C-H activation step, or another pathway.

Radical Mediated Oxidation Processes

Oxidation of alkanes can often proceed through free radical chain reactions, especially in the presence of initiators like peroxides or under photochemical conditions. In such a process involving this compound, a radical initiator would abstract a hydrogen atom from the alkane to form an alkyl radical.

Given the relative stability of the resulting radicals (secondary > primary), the initial hydrogen abstraction would preferentially occur at one of the secondary carbon atoms on the ring. This secondary alkyl radical would then react with an oxidizing agent, typically molecular oxygen, to form a peroxyl radical. The peroxyl radical can then propagate the chain by abstracting a hydrogen atom from another this compound molecule, leading to the formation of a hydroperoxide and a new alkyl radical. The decomposition of the hydroperoxide yields the final oxygenated products, such as alcohols and ketones. The photo-oxidation of related cyclic ketones like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is known to proceed via reactions involving singlet oxygen. nih.gov

Catalytic Transformations

Beyond oxidation, this compound can undergo various catalytic transformations, including aromatization and ring-opening, which are of significant industrial interest for producing high-value chemicals and improving fuel properties.

Aromatization over Heterogeneous Catalysts (e.g., Chromia-Alumina, Platinum-Alumina)

Aromatization, or catalytic reforming, is a major industrial process used to convert naphthenes into aromatic compounds, which are valuable as high-octane gasoline components and as chemical feedstocks. The aromatization of this compound has been studied over various heterogeneous catalysts.

Over a chromia-alumina (Cr₂O₃/Al₂O₃) catalyst at temperatures around 470°C, this compound undergoes a complex series of reactions. The primary transformation involves isomerization to other dimethylcyclohexanes and methyl-ethyl-cyclopentanes, followed by dehydrogenation to form xylenes (B1142099) and toluene. acs.org The gem-dimethyl group is resistant to direct dehydrogenation and must first isomerize to a structure that can be aromatized, such as 1,2-, 1,3-, or 1,4-dimethylcyclohexane.

With platinum-alumina (Pt/Al₂O₃) catalysts, a bifunctional mechanism involving both the metallic platinum sites and the acidic alumina (B75360) support is active. acs.org The platinum sites catalyze dehydrogenation and hydrogenation reactions, while the acidic support catalyzes isomerization via carbocationic intermediates. The reaction of this compound over Pt/Al₂O₃ leads to a mixture of aromatic products, primarily o-xylene, along with other skeletal isomers. acs.org The efficiency and selectivity of these catalysts are highly dependent on factors like catalyst composition, temperature, and hydrogen partial pressure. paspk.orgrsc.org

Interactive Table: Aromatization Products of this compound This table summarizes typical aromatic products from the catalytic reforming of this compound.

| Feedstock | Catalyst | Major Aromatic Products |

|---|---|---|

| This compound | Chromia-Alumina | Xylenes, Toluene |

| This compound | Platinum-Alumina | o-Xylene, other isomers |

Ring-Opening Reactions on Metal Catalysts (e.g., Iridium)

The catalytic ring-opening of cycloalkanes is another important reaction for upgrading petroleum fractions, as it can increase the octane (B31449) number of gasoline. Iridium (Ir) based catalysts are particularly effective for this transformation. ntnu.noou.edu

The ring-opening of dimethylcyclohexanes on iridium catalysts is proposed to occur through several mechanisms, including a dicarbene mechanism and pathways involving adsorbed olefins or metallocyclobutane intermediates. ntnu.noou.edu

Dicarbene Mechanism: This pathway involves the cleavage of an unsubstituted C-C bond (a bond between two secondary carbons). For this compound, this would lead to the formation of branched C8 alkanes. Studies on 1,3-dimethylcyclohexane (B1346967) show that Ir/SiO₂ catalysts favor this mode of ring opening. ntnu.noou.edu

Substituted C-C Bond Cleavage: This mechanism involves the breaking of a C-C bond adjacent to a substituted carbon atom. This is often observed on more acidic supports like alumina (Ir/Al₂O₃) and can lead to products with lower octane numbers. ntnu.no

The addition of promoters can significantly alter the selectivity of the ring-opening reaction. For instance, adding nickel (Ni) to an Ir/Al₂O₃ catalyst was found to improve the octane number of the products from 1,3-dimethylcyclohexane ring-opening, while adding potassium (K) could suppress secondary cracking reactions but had less effect on the primary ring-opening selectivity. ntnu.noou.edu While these studies focus on the 1,3-isomer, the fundamental mechanisms and the effects of promoters are applicable to the ring-opening of this compound. ou.edu Iridium catalysts generally show higher selectivity towards n-hexane from cyclohexane ring-opening compared to rhodium, which tends to produce more benzene. acs.org

Mechanisms of C-C Bond Scission (e.g., Dicarbene, Metallocyclobutane Intermediates)

The cleavage of carbon-carbon (C-C) bonds in cyclic alkanes like this compound over metal catalysts can proceed through several proposed mechanisms. While direct studies on the 1,1-isomer are limited, extensive research on related compounds such as 1,2- and 1,3-dimethylcyclohexane on iridium (Ir) catalysts provides significant insight. Two prominent mechanisms are the dicarbene and the metallocyclobutane pathways. psu.eduou.edu

The dicarbene mechanism is thought to involve the formation of a diolefinic intermediate which then adsorbs onto the catalyst surface at two carbon atoms. This mechanism typically results in the cleavage of unsubstituted C-C bonds (i.e., secondary-secondary carbon bonds). ou.edu For this compound, this would lead to the opening of the ring at a position away from the gem-dimethyl group. This pathway is favored on certain catalysts, such as iridium supported on silica (B1680970) (Ir/SiO2). psu.eduou.edu

In contrast, the metallocyclobutane intermediate mechanism involves the oxidative addition of a C-C bond to the metal center, forming a four-membered ring that includes the metal atom. This mechanism is more likely to cleave sterically hindered, substituted C-C bonds. psu.edu In the case of this compound, this would involve the cleavage of a C-C bond adjacent to the quaternary carbon atom. This pathway is proposed to compete with the dicarbene mechanism, particularly on catalysts that can facilitate such sterically demanding insertions. The formation of products with less branching is often attributed to this mechanism or a related one involving adsorbed olefin intermediates. ou.edu

Support Effects on Catalytic Selectivity

The material used as a support for the active metal catalyst has a profound effect on the selectivity of the ring-opening reaction. Studies comparing iridium catalysts on different supports for the ring opening of dimethylcyclohexanes have demonstrated this clearly. psu.eduou.edu

For instance, Iridium supported on silica (Ir/SiO2) predominantly catalyzes the cleavage of unsubstituted C-C bonds. ou.edu This selectivity is attributed to the dicarbene mechanism being the favored reaction path on this support. The resulting products tend to retain a higher degree of branching. psu.eduou.edu

Conversely, Iridium supported on alumina (Ir/Al2O3) shows a higher selectivity for the cleavage of substituted C-C bonds. psu.edu This suggests that the alumina support promotes mechanisms involving metallocyclobutane or adsorbed olefin intermediates, which lead to less branched alkane products. The difference in selectivity between alumina and silica supports appears to be a direct support effect rather than an effect of metal dispersion. psu.edu

Furthermore, the selectivity can be modified by the addition of promoters to the catalyst. The addition of potassium (K) to Ir/Al2O3 catalysts was found to decrease subsequent hydrogenolysis of the primary products but did not significantly alter the initial ring-opening selectivity. The addition of a second metal, such as nickel (Ni), can also modify the product distribution. ou.edu

Catalytic Cracking Product Distribution Analysis

The distribution of products from the catalytic cracking and ring-opening of this compound is a direct consequence of the underlying reaction mechanisms. The choice of catalyst and reaction conditions determines the relative yields of different isomers and smaller alkanes.

Based on the mechanistic understanding from model compounds like 1,3-dimethylcyclohexane, the initial ring-opening products of this compound are expected to be isomers of methylheptane and dimethylhexane. ou.edu

Cleavage of an endocyclic C-C bond adjacent to the gem-dimethyl group (via a metallocyclobutane-type mechanism) would primarily yield 2-methylheptane .

Cleavage of an endocyclic C-C bond one position removed from the gem-dimethyl group (favored by the dicarbene mechanism) would result in 3,3-dimethylhexane .

Cleavage of the C-C bond opposite the gem-dimethyl group would produce 4,4-dimethylhexane .

At higher conversions, these primary products undergo further cracking (hydrogenolysis) into smaller molecules. Common secondary products include isomers of dimethylpentane, methylhexane, methylpentane, and butanes. ou.edu

Below is a representative table of expected products from the catalytic ring-opening of this compound, categorized by the dominant reaction mechanism.

Table 1: Expected Product Distribution from Catalytic Ring-Opening of this compound

| Reaction Mechanism | Primary Ring-Opening Products | Potential Secondary Cracking Products |

|---|---|---|

| Metallocyclobutane Intermediate | 2-Methylheptane | 2-Methylhexane, 3-Methylhexane, Isomers of Pentane, Butanes |

| Dicarbene Mechanism | 3,3-Dimethylhexane, 4,4-Dimethylhexane | 2,2-Dimethylpentane, 2-Methylpentane, Neopentane, Isobutane |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and energetics of 1,1-dimethylcyclohexane (B3273568). These methods solve the Schrödinger equation for the molecule, providing a fundamental understanding of its behavior.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the conformational landscape of this compound. For this molecule, the primary conformation is the chair form. Due to the gem-dimethyl substitution at the C1 position, the two chair conformers resulting from ring inversion are degenerate, meaning they have identical energy. libretexts.orglibretexts.org In each chair conformation, one methyl group occupies an axial position while the other is in an equatorial position. libretexts.org

The steric strain associated with a single axial methyl group in a cyclohexane (B81311) ring is approximately 7.6 kJ/mol (or 1.7-1.8 kcal/mol) due to 1,3-diaxial interactions with axial hydrogens. libretexts.org Since both chair conformers of this compound possess one axial and one equatorial methyl group, they have the same total steric strain, and thus exist in equal populations at equilibrium. libretexts.orglibretexts.org

Computational studies on related dimethylcyclohexane isomers provide a comparative context for the energetics of this compound.

| Isomer | Most Stable Conformation | Calculated Steric/Strain Energy (kJ/mol) |

|---|---|---|

| cis-1,2-dimethylcyclohexane | Diequatorial (via ring flip) | ~11.4 |

| trans-1,2-dimethylcyclohexane | Diequatorial | ~3.8 |

| cis-1,3-dimethylcyclohexane | Diequatorial | 0 (Reference for lowest energy conformer) |

| trans-1,3-dimethylcyclohexane | One axial, one equatorial | ~7.6 |

| This compound | One axial, one equatorial | ~7.6 |

| cis-1,4-dimethylcyclohexane | One axial, one equatorial | ~7.6 |

| trans-1,4-dimethylcyclohexane | Diequatorial | 0 (Reference for lowest energy conformer) |

Note: Energy values are approximate and can vary based on the computational method and basis set used. The table illustrates the relative stabilities.

Transition state theory is a cornerstone for analyzing reaction mechanisms, providing a model for understanding the energetic pathway from reactants to products. For this compound, a key dynamic process is the chair-to-chair ring inversion.

Computational methods can map the potential energy surface for this interconversion. The process proceeds from one chair conformation, through a high-energy half-chair, to a twist-boat intermediate, and then through another half-chair to the inverted chair conformation. The highest point on this energy profile represents the transition state. For the parent cyclohexane, DFT calculations have determined the energy barrier for the chair-to-twist-boat conversion to be approximately 0.507 eV. jkps.or.kr For substituted cyclohexanes, variable-temperature NMR studies combined with computational modeling can determine the activation parameters. For instance, in a related disubstituted cyclohexane, the enthalpy of activation for interconversion was measured at 62 kJ mol⁻¹. acs.org Similar computational strategies are applied to this compound to determine the precise energy barrier for its ring flip.

For chemical reactions such as pyrolysis and oxidation, transition state analysis helps to identify the most probable reaction pathways. For other dimethylcyclohexane isomers, computational studies have identified transition states for key steps like H-transfer and β-scission (C-C bond breaking). researchgate.net These calculations reveal how the stability of the radical intermediates and the energy of the transition states are affected by the positions of the methyl groups.

Quantum chemical calculations are employed to predict the activation energies (Ea) and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions involving this compound. For instance, in the study of pyrolysis, the activation energy for the initial decomposition steps can be calculated. Reactive molecular dynamics simulations on related cycloalkanes have yielded apparent activation energies for high-temperature pyrolysis in the range of 225-232 kJ mol⁻¹. researchgate.net

These theoretical predictions are crucial for developing kinetic models of combustion. For example, the rate constants for the unimolecular decomposition of nitrocyclohexane, a related cyclic compound, were calculated and expressed as 10¹¹·²⁹ exp{(-37.5 kcal/mol)/RT} s⁻¹, with the low activation energy being a key finding from the study. researchgate.net

The accuracy of these predictions can be benchmarked against experimental data. The table below shows some experimentally determined thermodynamic parameters for this compound, which computational models strive to reproduce.

| Thermodynamic Parameter | Experimental Value |

|---|---|

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -190.0 ± 1.2 kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 384.8 J/mol·K |

| Molar Heat Capacity at Constant Pressure (Gas, 298.15 K) | 165.7 J/mol·K |

Data sourced from the NIST Chemistry WebBook.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and interactions over time.

MD simulations are particularly useful for understanding the role of the solvent in chemical reactions. The solvent can influence reaction kinetics and mechanisms through various interactions, such as stabilization of reactants, products, or transition states.

For reactions involving gem-dimethyl groups, computational studies have highlighted the critical role of the solvent. For example, in the formation of oxirane from 2-chloroethoxide derivatives, a reaction accelerated by the Thorpe-Ingold effect, mixed quantum and statistical mechanics (MC/FEP) simulations revealed that the observed rate increase is predominantly a solvent effect. nih.gov These simulations showed that increasing methylation leads to greater steric hindrance to the hydration of the nucleophilic oxygen atom, which in turn accelerates the cyclization reaction. nih.gov Similar MD simulations could be applied to reactions of this compound in various solvents to dissect the intrinsic electronic effects from the contributions of the solvent environment.

Simulations of binary mixtures, such as methanol (B129727) and dimethylsulfoxide (DMSO), demonstrate how MD can probe local structure and hydrogen bonding. nih.gov Such methodologies would be invaluable for studying reactions of this compound in mixed solvent systems, providing insight into preferential solvation and its impact on reactivity.

Electronic Structure Investigations

Investigations into the electronic structure of this compound focus on the distribution of electrons within the molecule and how this distribution governs its chemical reactivity.

A key aspect of this is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. wuxiapptec.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity.

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic or electrophilic attack. The electron-donating nature of the two methyl groups would be expected to raise the energy of the HOMO compared to unsubstituted cyclohexane, potentially increasing its nucleophilicity. Computational tools can also generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further guiding predictions of its reactivity. irjweb.com

Computational Approaches to Reactivity and Selectivity

The gem-dimethyl group in this compound exerts a significant steric influence on the reactivity and selectivity of chemical transformations at or near the cyclohexane ring. Computational methods allow for the quantification of these steric effects, providing a deeper understanding of reaction outcomes.

In its chair conformation, one methyl group of this compound occupies an axial position while the other is equatorial. The ring can flip, but this process results in an identical conformation in terms of energy, as the axial and equatorial positions of the two methyl groups are simply interchanged. The steric hindrance is therefore persistent and symmetrical with respect to the quaternary carbon.

This steric bulk can influence the approach of reagents to the cyclohexane ring. For reactions occurring at adjacent carbons (C2 and C6), the gem-dimethyl group can hinder the approach of reactants from one face of the molecule, leading to diastereoselectivity. For example, in an epoxidation or hydrogenation reaction of a derivative like 1,1-dimethyl-2-cyclohexene, the reagent would preferentially attack from the face opposite to the bulky gem-dimethyl group.

Computational modeling can be used to calculate the transition state energies for different pathways of reagent attack. By comparing the energies of the transition states leading to different stereoisomeric products, the selectivity of the reaction can be predicted. The steric repulsion between the incoming reagent and the axial methyl group of the this compound moiety would be a key factor in destabilizing one transition state relative to another. This steric clash increases the activation energy for attack on the hindered face, making the alternative pathway more favorable.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms and resolving discrepancies between experimental observations and classical mechanistic theories, especially in catalysis. acs.org While specific published studies detailing the resolution of catalytic efficiency discrepancies for this compound were not identified in the search, the principles of the approach can be described.

For a hypothetical reaction involving this compound, such as a catalytically driven C-H activation, computational modeling could be employed as follows:

Mapping Potential Energy Surfaces: DFT calculations can map the potential energy surfaces for all plausible reaction pathways. This involves locating the structures and energies of reactants, intermediates, transition states, and products.

Identifying the Rate-Determining Step: By comparing the calculated activation barriers for each step in the proposed catalytic cycles, the rate-determining step can be identified. A discrepancy between the experimentally observed rate and the one predicted by an initial mechanistic hypothesis could be resolved by finding a different, lower-energy pathway.

Analyzing Catalyst-Substrate Interactions: The calculations can reveal detailed interactions between the catalyst and the this compound substrate. This includes quantifying non-covalent interactions, steric clashes, and electronic effects like hyperconjugation that might influence the stability of key transition states. An unexpectedly low catalytic efficiency might be explained by identifying an unforeseen deactivation pathway or a high-energy transition state caused by the steric bulk of the gem-dimethyl group.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of 1,1-Dimethylcyclohexane (B3273568).

Detailed ¹H and ¹³C NMR Spectral Assignment for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its chemical structure. In the ¹H NMR spectrum, distinct signals are observed for the methyl and methylene (B1212753) protons. chemicalbook.comspectrabase.com The two methyl groups attached to the same carbon atom (C1) are chemically equivalent and thus exhibit a single resonance. The methylene protons of the cyclohexane (B81311) ring give rise to a set of more complex signals due to their different chemical environments. chemicalbook.com

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. vaia.com The quaternary carbon (C1) bearing the two methyl groups is readily identifiable, as are the carbons of the methyl groups themselves. The remaining signals correspond to the different methylene carbons within the cyclohexane ring. vaia.comvaia.com The specific chemical shifts are influenced by the substitution and the chair conformation of the ring.

¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 1.43 |

| B | 1.36 |

| C | 1.220 |

| D | 0.876 |

Data sourced from ChemicalBook chemicalbook.com

¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| C1 | 30.0 |

| C2, C6 | 39.5 |

| C3, C5 | 22.9 |

| C4 | 26.2 |

| CH₃ | 29.2 |

Note: Assignments are based on typical chemical shift ranges and may vary slightly depending on the solvent and experimental conditions.

Conformational Analysis via Dynamic NMR Techniques

Dynamic NMR (DNMR) spectroscopy is instrumental in studying the conformational dynamics of this compound, specifically the process of ring inversion. vu.nlresearcher.life At room temperature, the cyclohexane ring undergoes rapid chair-to-chair interconversion. nih.gov This rapid exchange averages the signals of the axial and equatorial protons, resulting in a simplified NMR spectrum. vu.nl

However, at low temperatures, this ring-flipping process can be slowed down on the NMR timescale. acs.org This allows for the observation of distinct signals for the axial and equatorial protons and carbons, providing a more detailed picture of the molecule's conformation. nih.govacs.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for the ring inversion process. researcher.lifesikhcom.net These studies provide valuable thermodynamic and kinetic data about the conformational flexibility of the molecule. sikhcom.net

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a "fingerprint" for its identification and structural confirmation. ksu.edu.sauni-siegen.de

Vibrational Mode Analysis for Structural Confirmation

The IR and Raman spectra of this compound exhibit characteristic absorption and scattering bands corresponding to the various vibrational modes of the molecule. chemicalbook.comnist.gov These include stretching and bending vibrations of the C-H and C-C bonds. su.se The presence and frequencies of these bands are in agreement with the known structure of this compound, confirming the connectivity of its atoms. ustc.edu.cn For instance, the spectra show characteristic C-H stretching vibrations for the methyl and methylene groups, as well as skeletal vibrations of the cyclohexane ring. nist.gov

Selected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Methyl) | ~2950 | ~2950 |